molecular formula C16H24N2O3S B2835984 3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide CAS No. 2415520-25-9

3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2835984
CAS No.: 2415520-25-9
M. Wt: 324.44
InChI Key: SIQPSZJOCLCVPH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide group, an azetidine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxane Moiety: This step involves the incorporation of the oxane ring, often through nucleophilic substitution reactions.

    Attachment of the Benzenesulfonamide Group: This is typically done via sulfonation reactions, where a sulfonamide group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
  • 3,4-Dimethyl-N-[1-(oxan-4-yl)piperidin-3-yl]benzenesulfonamide

Uniqueness

3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-3-4-16(9-13(12)2)22(19,20)17-14-10-18(11-14)15-5-7-21-8-6-15/h3-4,9,14-15,17H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQPSZJOCLCVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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